![molecular formula C16H17NO3S2 B14599090 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene CAS No. 61166-99-2](/img/structure/B14599090.png)
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H17NO3S2 This compound contains a benzene ring substituted with a methylsulfanyl group, a phenoxy group, a nitro group, and a propylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process may start with the nitration of a benzene derivative, followed by the introduction of methylsulfanyl and propylsulfanyl groups through substitution reactions. The phenoxy group can be introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and the pathways involved in its chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
Uniqueness
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both methylsulfanyl and propylsulfanyl groups, along with a nitro group, makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
61166-99-2 |
|---|---|
Molekularformel |
C16H17NO3S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S2/c1-3-10-22-16-11-13(6-9-15(16)17(18)19)20-12-4-7-14(21-2)8-5-12/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
QVBFYVVXHXTXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
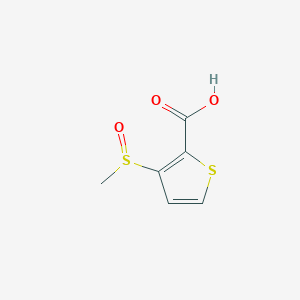
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
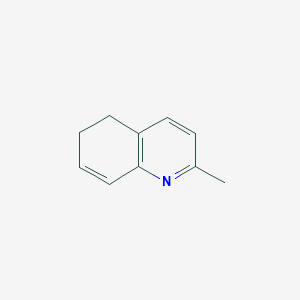
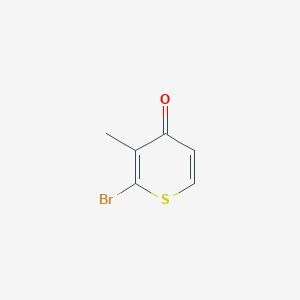

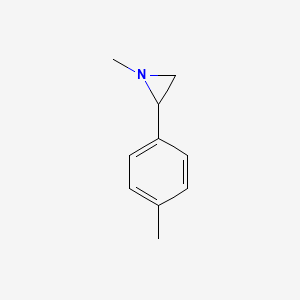

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
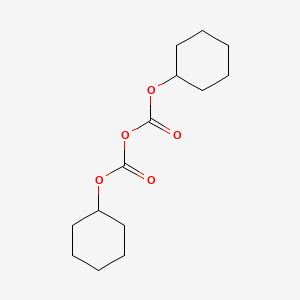
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
